![molecular formula C20H21N3O4 B11074691 3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B11074691.png)
3,4-dimethoxy-N-[1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and antibacterial agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases due to its biological activities.
Industry: It is used in the production of certain polymers and as a stabilizer in some industrial processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N~1~-[1-(2-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methoxyphenyl)-5-methylpyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-11-19(23(22-13)15-7-5-6-8-16(15)25-2)21-20(24)14-9-10-17(26-3)18(12-14)27-4/h5-12H,1-4H3,(H,21,24) |
InChI Key |
IKZGKASFQHLPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


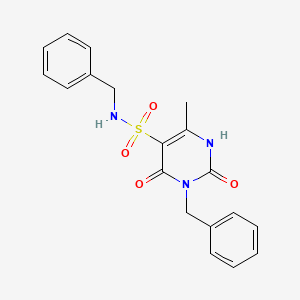
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11074622.png)
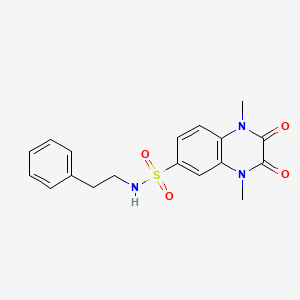
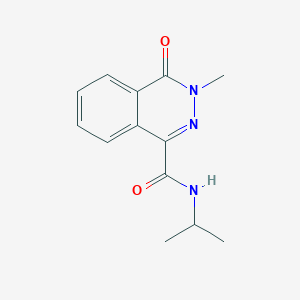
![Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-](/img/structure/B11074639.png)
![diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11074644.png)
![(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11074645.png)
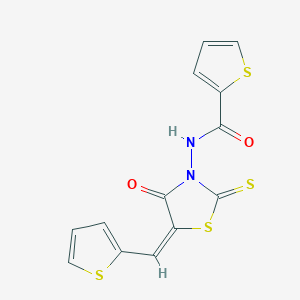
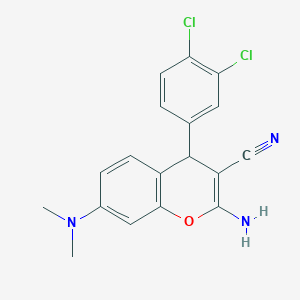
![3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11074662.png)
![3,6-dichloro-N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B11074664.png)
![ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11074670.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B11074676.png)
![3-hydroxy-7-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11074682.png)
